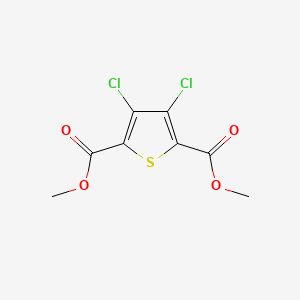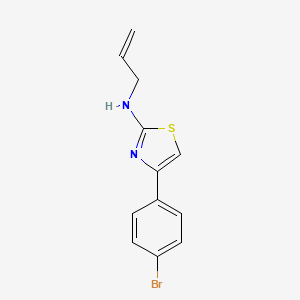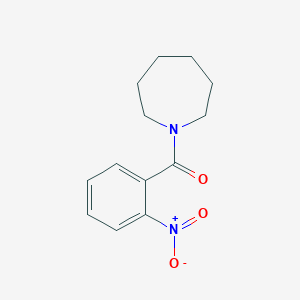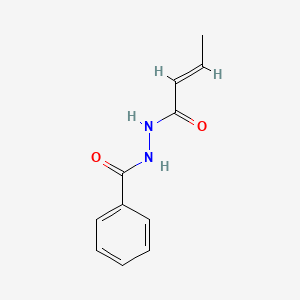![molecular formula C22H27N3O3 B5529621 8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529621.png)
8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of diazaspiro[5.5]undecane derivatives, a group of compounds known for their diverse synthesis methods and significant biological activities. The core structure, characterized by its spirocyclic ethers and lactones, is a common motif in many natural products and pharmacologically relevant molecules.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including the specific compound , typically involves complex reactions such as the Michael addition of lithium enolate to tetrasubstituted olefin acceptors or the use of catalysts like Et3N in one-pot multi-component reactions (MCRs) (Li et al., 2014). Such methodologies highlight the diversity in synthetic approaches to access these spirocyclic compounds, offering a broad range of substituents and structural diversity.
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by spirocyclic frameworks that often include non-planar rings with chair conformations. These structural features are crucial for the compound's biological activity and are typically elucidated using techniques such as NMR, X-ray crystallography, and computational methods for geometry optimization (Zeng et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives can be influenced by various functional groups attached to the spirocyclic core. These compounds can undergo reactions such as annulation, spirocyclization, and functional group transformations. The presence of the 8-[(5-methyl-1,3-oxazol-4-yl)carbonyl] group in the compound of interest may confer unique reactivity patterns, allowing for further chemical modifications.
Physical Properties Analysis
Spirocyclic compounds like 8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one exhibit distinct physical properties, including melting points, solubility, and crystal structure, which are significant for their application in chemical and pharmaceutical research. These properties are typically assessed using analytical techniques such as melting point determination, solubility testing, and crystallography (Yuan et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
8-(5-methyl-1,3-oxazole-4-carbonyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-20(23-16-28-17)21(27)25-12-5-10-22(15-25)11-8-19(26)24(14-22)13-9-18-6-3-2-4-7-18/h2-4,6-7,16H,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYLVFXRTLIIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(5-Methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5529544.png)
![N-{[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5529550.png)
![1-[4-(4-chlorophenyl)butanoyl]-4,4-difluoropiperidine](/img/structure/B5529556.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5529566.png)

![3-{5-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide](/img/structure/B5529581.png)
![9-[(3-methylisoxazol-5-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5529582.png)
![6-cyclopropyl-N-[2-(pyridin-2-ylthio)ethyl]pyrimidin-4-amine](/img/structure/B5529590.png)

![3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)
![N,N,2-trimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5529633.png)

![5-bromo-N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5529643.png)
